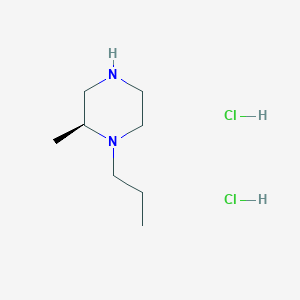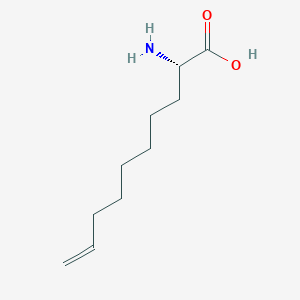
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is a synthetic amino acid derivative. It is characterized by the presence of bromine and chlorine atoms on the phenyl ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group. This compound is used primarily in peptide synthesis and proteomics research due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine typically involves multiple steps:
Bromination and Chlorination: The phenylalanine derivative undergoes bromination and chlorination to introduce the bromine and chlorine atoms on the phenyl ring.
Fmoc Protection: The amino group of the phenylalanine is protected using the Fmoc group. This step is crucial for preventing unwanted reactions during peptide synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination and Chlorination: Large quantities of phenylalanine derivatives are subjected to bromination and chlorination under controlled conditions.
Fmoc Protection in Bulk: The Fmoc protection step is scaled up to handle industrial quantities, ensuring high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its chemical structure.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or chlorine atoms .
Applications De Recherche Scientifique
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine has several applications in scientific research:
Peptide Synthesis:
Proteomics Research: The compound is utilized in the study of protein structures and functions.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals and study drug interactions.
Industrial Applications: It is employed in the production of specialized chemicals and materials
Mécanisme D'action
The mechanism of action of 3-Bromo-2-chloro-N-Fmoc-L-phenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the compound can interact with various molecular targets, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Fmoc-5-bromo-2-chloro-L-phenylalanine: Similar in structure but with different positioning of the bromine and chlorine atoms.
Fmoc-3-bromo-L-phenylalanine: Lacks the chlorine atom, making it less versatile in certain reactions.
Uniqueness
3-Bromo-2-chloro-N-Fmoc-L-phenylalanine is unique due to the specific positioning of the bromine and chlorine atoms, which allows for selective reactions and modifications. This makes it a valuable tool in peptide synthesis and other research applications .
Propriétés
IUPAC Name |
(2S)-3-(3-bromo-2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrClNO4/c25-20-11-5-6-14(22(20)26)12-21(23(28)29)27-24(30)31-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-11,19,21H,12-13H2,(H,27,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUOXHKMTKKZJPZ-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C(=CC=C4)Br)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Propan-2-ylidene)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B8097701.png)



![4-Iodothieno[3,4-c]furan-1,3-dione](/img/structure/B8097730.png)


![6-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B8097756.png)

![thieno[3,2-e][1]benzothiole-4,5-dione](/img/structure/B8097771.png)


![(2S,4R)-N-((S)-2-(tert-Butyl)-17-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-4,16-dioxo-6,9,12-trioxa-3,15-diazaheptadecan-1-oyl)-4-hydroxy-1-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide](/img/structure/B8097808.png)

